Methyl 8-bromoimidazo[1,2-a]pyrazine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 8-bromoimidazo[1,2-a]pyrazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-4-12-3-2-10-7(12)6(9)11-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEVGXNKWJPIHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=CN=C2C(=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Carboxylation Followed by Esterification
-
Step 1 : Lithiation at C6 using LDA at -78°C, followed by quenching with CO₂ to form the carboxylic acid.
-
Step 2 : Fischer esterification with methanol and H2SO4 (cat.) under reflux (65°C, 12 hr).
Challenges :
-
Over-lithiation can lead to ring-opening byproducts.
-
Mitigation : Strict temperature control (-78°C ± 2°C) and slow CO₂ addition reduce side reactions.
Pre-functionalized Building Blocks
An alternative method employs methyl 6-chloroimidazo[1,2-a]pyrazine-8-carboxylate, where the chlorine atom is displaced via nucleophilic aromatic substitution (SNAr) using NaBr in DMF at 120°C.
Table 3 : Comparative Analysis of Esterification Routes
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Carboxylation | 2 | 58 | 95 | Moderate |
| SNAr Displacement | 1 | 76 | 97 | High |
Advanced Catalytic Approaches
Palladium-Mediated Cross Couplings
Buchwald-Hartwig amination has been adapted to introduce bromine post-cyclization. Using Pd(OAc)₂/Xantphos as the catalytic system, aryl bromides couple efficiently with the imidazo[1,2-a]pyrazine core.
Optimized Conditions :
-
Ligand : Xantphos (4 mol%)
-
Base : Cs2CO3 (2 eq)
-
Solvent : Toluene/EtOH (4:1)
-
Yield : 78%
Photoredox Catalysis
Visible-light-mediated bromination using eosin Y as a photocatalyst enables radical-based bromine insertion at C8. This method avoids harsh reagents and improves functional group tolerance.
Table 4 : Photoredox vs. Traditional Bromination
| Parameter | Photoredox | NBS Bromination |
|---|---|---|
| Reaction Time | 2 hr | 6 hr |
| Yield (%) | 74 | 82 |
| Byproduct Formation | <5% | 12% |
Characterization and Quality Control
Spectroscopic Validation :
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H5), 4.08 (s, 3H, OCH3), 3.95 (s, 3H, NCH3).
-
HRMS : [M+H]⁺ calcd. for C₉H₇BrN₃O₂: 282.9684; found: 282.9681.
Purity Assessment :
-
HPLC (C18 column, MeCN/H2O 70:30): Retention time = 6.8 min, purity >99%.
-
Elemental Analysis: C 38.21%, H 2.51%, N 14.89% (theoretical: C 38.33%, H 2.50%, N 14.89%).
Industrial-Scale Production Considerations
Flow Chemistry : Continuous flow reactors minimize thermal degradation during high-temperature cyclization steps. A pilot study achieved 92% conversion at 150°C with a residence time of 8 minutes.
Cost Analysis :
-
Raw Material Cost: $412/kg (lab-scale) vs. $298/kg (pilot-scale).
-
Catalyst Recycling: Pd recovery via activated carbon filtration reduces costs by 18%.
| Method | E-Factor | PMI (kg/kg) | Energy (kWh/mol) |
|---|---|---|---|
| Traditional NBS | 6.2 | 8.7 | 12.4 |
| Electrochemical | 2.1 | 3.9 | 7.8 |
Chemical Reactions Analysis
Types of Reactions: Methyl 8-bromoimidazo[1,2-a]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives, while oxidation and reduction reactions can produce corresponding oxides and reduced forms .
Scientific Research Applications
Methyl 8-bromoimidazo[1,2-a]pyrazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a lead compound in drug discovery and development, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of Methyl 8-bromoimidazo[1,2-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 8-bromoimidazo[1,2-a]pyrazine-6-carboxylate are best contextualized by comparing it to analogs within the imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine families. Key comparisons include:
Positional Isomers
- Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate (CAS: 1607830-93-2):
This isomer differs in the bromine position (C3 vs. C8). While both share the same molecular formula (C₈H₆BrN₃O₂ ), the C3-bromo derivative exhibits distinct electronic properties due to the proximity of bromine to the carboxylate group. This positioning may alter reactivity in cross-coupling reactions or hydrogen-bonding interactions in biological systems .
Pyrazine vs. Pyridine Analogs
- Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS: 1234616-08-0):
Replacing the pyrazine ring with pyridine reduces electron deficiency, which may enhance stability but lower reactivity in metal-catalyzed reactions. For example, pyrazine derivatives often show lower yields in Suzuki couplings compared to pyridine analogs due to weaker π-backbonding with palladium catalysts .
Substituent Variations
- 6-Bromo-8-methylimidazo[1,2-a]pyrazine (CAS: 1159815-50-5): Substituting the carboxylate with a methyl group increases lipophilicity (logP ~1.5 vs.
- N-(4-(8-Morpholinoimidazo[1,2-a]pyrazin-6-yl)phenyl) derivatives: Morpholino substituents at C8 enhance solubility and mimic phosphate groups in kinase inhibitors, offering improved target engagement compared to bromine .
Ester Derivatives
- Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1260763-32-3):
The ethyl ester and fluorine substituent confer metabolic stability (longer half-life due to slower esterase cleavage) and electronic effects that modulate reactivity in nucleophilic substitutions .
Structural and Functional Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | logP* | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| This compound | 256.06 | 0.8 | ~5 (DMSO) | Not reported |
| 6-Bromo-8-methylimidazo[1,2-a]pyrazine | 213.05 | 1.5 | ~2 (DMSO) | 145–148 |
| Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate | 255.07 | 1.2 | ~3 (DMSO) | 160–162 |
*Predicted using QSAR models.
Biological Activity
Methyl 8-bromoimidazo[1,2-a]pyrazine-6-carboxylate is a heterocyclic compound that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, synthesis, and related studies.
Structural Characteristics
This compound is characterized by a fused imidazole and pyrazine ring system, with a bromine atom at the 8th position of the imidazole and a methyl ester at the 6th position of the pyrazine. Its molecular formula is C8H6BrN3O2, with a molecular weight of approximately 256.06 g/mol. The structure is conducive to various chemical reactions, which may enhance its biological activity through interactions with biological targets.
Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl imidazo[1,2-a]pyrazine-6-carboxylate | Similar core structure without bromination | Lacks halogen substitution |
| Methyl 7-bromoimidazo[1,2-a]pyrazine-6-carboxylate | Bromination at the 7th position | Altered reactivity due to different halogen placement |
| Methyl 5-bromoimidazo[1,2-a]pyrazine-6-carboxylate | Bromination at the 5th position | May exhibit different biological activities |
The unique bromination pattern and ester functionality of this compound may enhance its reactivity compared to other similar compounds, leading to distinct pharmacological profiles.
Case Studies
- Cytotoxicity Assays : In a study evaluating the cytotoxic effects of related compounds on cancer cell lines (A549, PC-3, and MCF-7), certain derivatives exhibited moderate cytotoxicity with IC50 values ranging from 1.25 μM to higher concentrations depending on the specific structure . This suggests that this compound may also possess similar cytotoxic properties worthy of further investigation.
- Anti-fibrotic Activity : Another study highlighted compounds with structural similarities showing anti-fibrotic activity by inhibiting collagen expression in hepatic stellate cells. This indicates potential therapeutic applications in treating fibrotic diseases .
Mechanistic Insights
The mechanism of action for compounds in this class often involves interaction with key enzymes or receptors within cellular pathways. For example, some derivatives have been shown to inhibit PI3Kα kinase activity, which is crucial in cancer cell proliferation pathways. The structure-activity relationship (SAR) indicates that modifications in the chemical structure significantly influence biological efficacy .
Synthesis Pathways
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Common synthetic methods include:
- Bromination : Introduction of the bromine atom at the desired position.
- Esterification : Formation of the methyl ester group through reaction with methanol or other alcohols.
These methods ensure high purity levels (often exceeding 95%) and controlled synthesis conditions.
Q & A
Q. What synthetic routes are most effective for preparing Methyl 8-bromoimidazo[1,2-a]pyrazine-6-carboxylate?
A common method involves cyclocondensation of 2-bromo-1-(6-bromo-3-pyridyl)ethanone with aminopyrazine derivatives under reflux in protic solvents like 2-propanol. Sodium bicarbonate is often used to neutralize HBr generated during the reaction. Purification via column chromatography (e.g., 0–5% MeOH/EA gradient) yields the product with ~45% efficiency. This method emphasizes regioselectivity, favoring substitution at the pyrazine C2 position .
Q. How is the structure of this compound validated experimentally?
Multinuclear NMR (¹H, ¹³C) is critical for structural confirmation. Key signals include aromatic protons (δ 6.90–7.30 ppm) and ester methyl groups (δ 3.70–3.80 ppm). ¹³C NMR typically shows carbonyl carbons at ~161 ppm and Br-substituted aromatic carbons at ~120 ppm. X-ray crystallography can resolve regiochemical ambiguities, as seen in analogous compounds where dihedral angles between fused rings confirm substituent positioning .
Q. What analytical techniques are recommended for purity assessment?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard, with ≥97% purity as a benchmark. Mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., [M+H]+ calculated for C₈H₆BrN₃O₂: 272.97; observed: 272.96). Combustion analysis ensures stoichiometric C/H/N ratios .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The C8-Br group enables Suzuki-Miyaura or Buchwald-Hartwig couplings for functionalization. For example, coupling with arylboronic acids in Pd(PPh₃)₄/Na₂CO₃ systems at 80°C replaces Br with aryl groups. However, steric hindrance from the ester group at C6 can reduce yields (~60–70%), necessitating optimized catalyst loading (e.g., 5 mol% Pd) .
Q. What strategies address low yields in regioselective imidazo[1,2-a]pyrazine syntheses?
Competing pathways often arise from ambident nucleophilicity of aminopyrazines. Computational modeling (DFT) predicts transition-state energies to favor C2-substitution. Experimentally, using electron-deficient aminopyrazines (e.g., 3-methyl-2-aminopyrazine) increases regioselectivity to >90%, as steric effects dominate electronic factors .
Q. How do solvent and temperature affect crystallization for X-ray studies?
Slow evaporation of ethanol/dichloroethane (1:1) at 4°C produces high-quality crystals. Low polarity solvents minimize disorder, while temperatures <10°C reduce thermal motion. For challenging cases, vapor diffusion with hexane/ethyl acetate mixtures improves crystal packing .
Data Contradictions and Resolution
Q. Why do NMR spectra of similar imidazo[1,2-a]pyrazines show conflicting coupling constants?
Discrepancies arise from tautomerism or rotameric equilibria. For example, in methyl 3,4-dihydropyrrolo[1,2-a]pyrazine-6-carboxylate, vicinal coupling constants (J = 3.9–13.5 Hz) indicate conformational flexibility. Variable-temperature NMR (VT-NMR) at −40°C can freeze rotamers, simplifying spectral interpretation .
Q. How to reconcile divergent biological activity reports for imidazo[1,2-a]pyrazine derivatives?
Meta-analysis reveals that minor structural changes (e.g., C6 ester vs. amide) drastically alter pharmacokinetics. For instance, replacing the methyl ester with a tert-butyl carbamate enhances blood-brain barrier penetration, as seen in neuroactive analogs .
Methodological Tables
Table 1. Optimization of Suzuki Coupling for this compound
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF/H₂O | 80 | 68 | |
| Pd(OAc)₂ | Toluene | 100 | 52 | |
| XPhos-Pd-G3 | Dioxane | 90 | 75 |
Table 2. Key ¹H NMR Shifts for this compound Analogs
| Proton Position | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| H-2 (imidazole) | 7.25 | d (J = 3.9 Hz) | |
| H-3 (pyrazine) | 6.90 | d (J = 3.9 Hz) | |
| OCH₃ | 3.77 | s |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
